molecular formula C10H13NO2S B1356178 1-(5-Morpholinothiophen-2-YL)ethanone CAS No. 230972-02-8

1-(5-Morpholinothiophen-2-YL)ethanone

Cat. No. B1356178
M. Wt: 211.28 g/mol
InChI Key: KGKILYSCKBSZBF-UHFFFAOYSA-N
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Description

1-(5-Morpholinothiophen-2-YL)ethanone, also known by its chemical formula C10H13NO2S , is a compound with a molecular weight of 211.28 g/mol . It falls within the category of biochemicals used in proteomics research .

Scientific Research Applications

Antibacterial Activity

A study by (Khumar, Ezhilarasi, & Prabha, 2018) explored the antibacterial properties of novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone. These compounds were found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Cancer Treatment

1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, a derivative of 1-(5-Morpholinothiophen-2-YL)ethanone, was identified as a DNA-dependent protein kinase inhibitor with potential for cancer treatment. This compound enhances the cytotoxicity of agents that induce DNA double-strand breaks, as noted in a study by (Kashishian et al., 2003).

Antituberculosis Activity

A research conducted by (Chitra et al., 2011) synthesized 3-heteroarylthioquinoline derivatives, including those derived from 1-aryl-1-ethanone analogs. They found significant in vitro activity against Mycobacterium tuberculosis, highlighting potential antituberculosis applications.

HIV-1 Replication Inhibition

A study by (Che et al., 2015) identified N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole as an effective inhibitor of HIV-1 replication, suggesting potential applications in HIV treatment.

Anti-inflammatory Activity

A derivative, 1-(4-morpholinophenyl)ethanone, was used in the synthesis of various heterocyclic compounds, which exhibited anti-inflammatory properties in a study by (Helal et al., 2015).

properties

IUPAC Name

1-(5-morpholin-4-ylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(12)9-2-3-10(14-9)11-4-6-13-7-5-11/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKILYSCKBSZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572765
Record name 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Morpholinothiophen-2-YL)ethanone

CAS RN

230972-02-8
Record name 1-[5-(Morpholin-4-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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